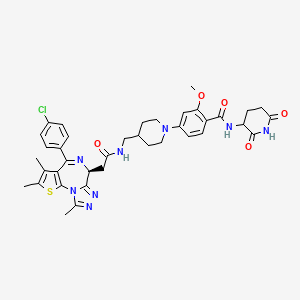

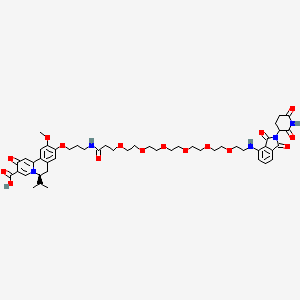

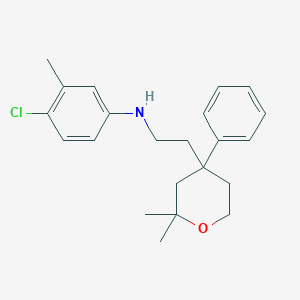

Icmt-IN-37

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Icmt-IN-37 is a small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases . ICMT catalyzes the carboxylmethylation of isoprenylated cysteine residues, a crucial step for the proper localization and function of these proteins . Inhibition of ICMT has shown potential in suppressing the proliferation of certain cancer cells .

Vorbereitungsmethoden

The synthesis of Icmt-IN-37 involves the preparation of methylated tetrahydropyranyl derivatives . The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.

Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired compound.

Purification: The final product is purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

Icmt-IN-37 primarily acts as an inhibitor of ICMT and does not undergo significant chemical reactions under normal conditions . it is involved in biological processes where it inhibits the carboxylmethylation of isoprenylated cysteine residues . The major product of this inhibition is the accumulation of non-methylated isoprenylated proteins, which affects their localization and function .

Wissenschaftliche Forschungsanwendungen

Icmt-IN-37 has several scientific research applications, particularly in the field of cancer research . Some of its key applications include:

Inflammatory Diseases: ICMT and its substrate Ras play important roles in regulating inflammatory responses.

Cell Signaling Studies: This compound is used to study the role of ICMT in cell signaling pathways, particularly those involving the Ras protein.

Wirkmechanismus

Icmt-IN-37 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the carboxylmethylation of isoprenylated cysteine residues . This inhibition leads to the accumulation of non-methylated isoprenylated proteins, which affects their proper localization and function . In cancer cells, this disruption in protein localization and function can lead to reduced cell proliferation and increased apoptosis . The molecular targets of this compound include several small GTPases, such as Ras, which are involved in key signaling pathways regulating cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Icmt-IN-37 is one of several ICMT inhibitors that have been developed for research purposes . Some similar compounds include:

Cysmethynil: A prototypical ICMT inhibitor identified by researchers at Duke University. It has shown potent and selective inhibition of ICMT activity.

This compound is unique in its specific structure and potency as an ICMT inhibitor, with an IC50 value of 0.308 μM . This makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.

Eigenschaften

Molekularformel |

C22H28ClNO |

|---|---|

Molekulargewicht |

357.9 g/mol |

IUPAC-Name |

4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C22H28ClNO/c1-17-15-19(9-10-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI-Schlüssel |

BEOHGEYECJBQPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)

![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)